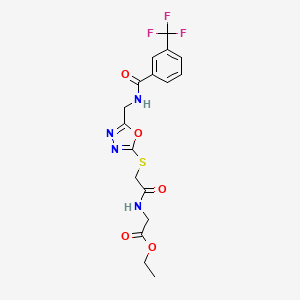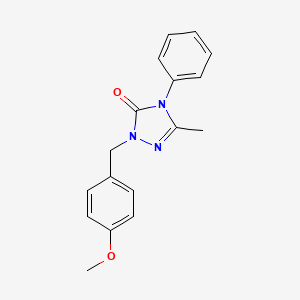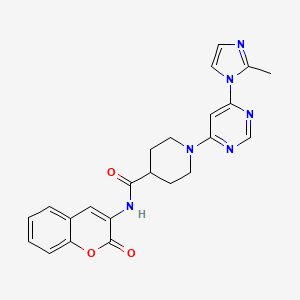![molecular formula C22H17BrN2S B2487791 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-60-3](/img/structure/B2487791.png)
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound with intriguing structural characteristics. This compound combines the cyclopentapyridine core with a benzylsulfanyl group and a bromophenyl substituent. It’s known for its diverse applications in medicinal chemistry and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves multiple steps. One common method includes:
Formation of the cyclopenta[c]pyridine core: : This can be achieved through a cyclization reaction of appropriate precursors under acidic conditions.
Introduction of the benzylsulfanyl group: : This step typically involves the nucleophilic substitution of a suitable benzylsulfanyl precursor.
Incorporation of the bromophenyl substituent: : This can be done using electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Industrial Production Methods
Scaling up to industrial production often involves optimizing the reaction conditions to increase yield and purity, using robust catalysts and solvents, and implementing continuous flow techniques to improve efficiency and reproducibility.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Oxidizing agents can be used to modify the sulfanyl group or other reactive sites.
Reduction: : Reduction reactions can be used to modify the aromatic substituents.
Substitution: : The bromine atom in the bromophenyl group can be replaced by various nucleophiles, allowing for extensive functionalization.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.
Substitution: : Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products Formed
Depending on the reactions performed, major products can include:
Sulfoxides or sulfones: (from oxidation).
Debrominated phenyl derivatives: (from reduction).
Substituted aromatic compounds: (from substitution reactions).
科学的研究の応用
3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been studied for various applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Evaluated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for therapeutic potential in conditions such as cancer, due to its ability to interact with biological targets.
Industry: : Employed in the development of new materials with specific chemical properties.
作用機序
The compound's effects are primarily due to its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and thus influencing biological pathways. The benzylsulfanyl and bromophenyl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(benzylsulfanyl)-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile: : Similar structure but with a chlorine atom instead of bromine.
3-(benzylsulfanyl)-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile: : Features a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group makes 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile unique, potentially offering different reactivity and biological interactions compared to its analogs. This uniqueness can be exploited in designing targeted therapies or specialized industrial applications.
特性
IUPAC Name |
3-benzylsulfanyl-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S/c23-17-11-9-16(10-12-17)21-19-8-4-7-18(19)20(13-24)22(25-21)26-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHPNYJGTCGNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2487717.png)


![4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2487720.png)


![Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

